1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid, pinacol ester
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Overview
Description
1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid, pinacol ester is a chemical compound with the molecular formula C15H17BCl2N2O2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts in these reactions.
Mode of Action
The compound is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Suzuki-miyaura cross-coupling reactions, in which this compound may participate, are widely used in organic synthesis for the formation of carbon-carbon bonds . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
It’s important to note that the ph can strongly influence the rate of reaction of boronic pinacol esters, which can impact their bioavailability .
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions , the compound could contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific molecules involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of reaction of boronic pinacol esters . Therefore, the compound’s action could be significantly affected by the pH of its environment. Additionally, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions could be influenced by the presence of a palladium catalyst .
Biochemical Analysis
Biochemical Properties
The 1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid, pinacol ester plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The boron moiety of this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in the Suzuki–Miyaura coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Metabolic Pathways
It is known that the boron moiety of this compound can be converted into a broad range of functional groups , suggesting that it may be involved in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid, pinacol ester typically involves the reaction of 2,6-dichlorophenylhydrazine with 1,3-diketones to form the pyrazole ring. This intermediate is then reacted with boronic acid derivatives under specific conditions to yield the final product. Common solvents used in these reactions include tetrahydrofuran (THF) and dimethylformamide (DMF), with catalysts such as palladium acetate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid, pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles and biphenyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid, pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: Utilized in the production of advanced materials and fine chemicals
Comparison with Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- 1-Methyl-4-pyrazole boronic acid pinacol ester
Uniqueness: 1-(2,6-Dichlorophenyl)pyrazole-4-boronic acid, pinacol ester is unique due to its dichlorophenyl group, which enhances its reactivity and stability compared to other boronic acid derivatives. This makes it particularly useful in reactions requiring high precision and yield .
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BCl2N2O2/c1-14(2)15(3,4)22-16(21-14)10-8-19-20(9-10)13-11(17)6-5-7-12(13)18/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUENFKALJMRFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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